2-Bromobenzylzinc bromide
Overview
Description
2-Bromobenzylzinc bromide is a useful research compound. Its molecular formula is C7H6Br2Zn and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Protein Modification and Study
2-Bromobenzylzinc bromide and its derivatives have been utilized in the modification of specific residues in proteins. For example, 2-hydroxy-5-nitrobenzyl bromide has been used for modifying tryptophan residues in integral membrane proteins, as demonstrated in studies involving bacteriorhodopsin from Halobacterium halobium (Sabés et al., 1988). This method allows for the separation of modified from unmodified molecules and helps in understanding the protein's structure and function.
2. Inhibition of Human Enzymes
Compounds synthesized from derivatives of 2-bromobenzyl bromide have shown inhibitory properties against human enzymes. For instance, bromophenols synthesized from such derivatives have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II, suggesting potential in developing new inhibitors for treating various diseases, including glaucoma and neurological disorders (Balaydın et al., 2012).
3. Advanced Oxidation Processes in Water Decontamination
Studies have explored the role of bromide, including derivatives of this compound, in the degradation of organic contaminants using advanced oxidation processes. The presence of bromide ions can affect the degradation of various compounds, providing insights into the optimization of water decontamination processes (Luca et al., 2017).
4. Synthesis of Complex Organic Compounds
This compound and its variants play a crucial role in the synthesis of complex organic structures. For example, they have been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, which are important for the development of new organic materials and pharmaceuticals (Majumdar & Mukhopadhyay, 2003).
5. Development of Dendritic Macromolecules
This compound has been instrumental in the development of dendritic macromolecules, which are important in the field of polymer chemistry. It's used in a novel convergent growth approach to create topological macromolecules with controlled molecular architecture, demonstrating its versatility in complex chemical syntheses (Hawker & Fréchet, 1990).
Properties
IUPAC Name |
1-bromo-2-methanidylbenzene;bromozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAMZSHJOIPLU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408054 | |
Record name | 2-Bromobenzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-27-1 | |
Record name | 2-Bromobenzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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